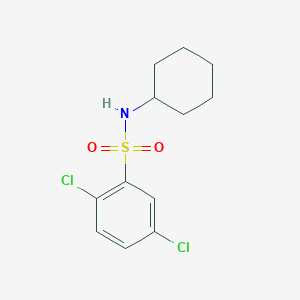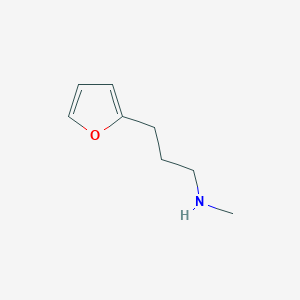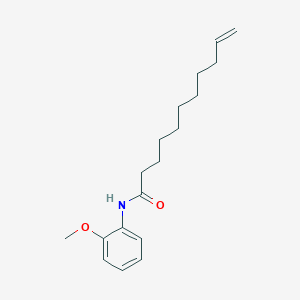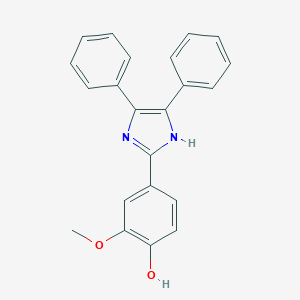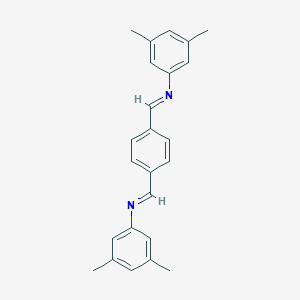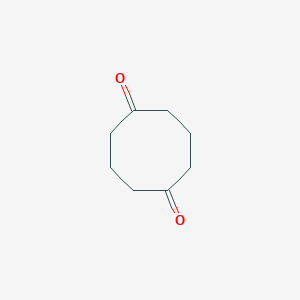
1,5-Cyclooctanedione
Übersicht
Beschreibung
1,5-Cyclooctanedione, also known as cyclooctane-1,5-dione, is a chemical compound with the molecular formula C8H12O2 . It has a molecular weight of 140.18 g/mol .
Synthesis Analysis
The synthesis of 1,5-Cyclooctanedione has been studied in the context of the liquid phase ketonization of 1,5-cyclooctadiene by nitrous oxide . The reaction proceeds without a catalyst in the temperature range 473–553 K with an activation energy of 113 kJ mol−1 and is first order with respect to the initial reactants .Molecular Structure Analysis
The molecular structure of 1,5-Cyclooctanedione consists of a cyclooctane ring with two carbonyl groups at the 1 and 5 positions . The InChI key for 1,5-Cyclooctanedione is HNIJGYLFFVBUNQ-UHFFFAOYSA-N .Chemical Reactions Analysis
The mechanism of the reaction involves the consecutive ketonization of two C=C bonds in the 1,5-cyclooctadiene molecule, with the intermediate formation of an unsaturated monoketone . Further ketonization of this monoketone leads to two isomeric diketones: 1,4- and 1,5-cyclooctanedione .Physical And Chemical Properties Analysis
1,5-Cyclooctanedione has a density of 1.0±0.1 g/cm³ . It has a boiling point of 260.7±33.0 °C at 760 mmHg . The compound has a molar refractivity of 37.2±0.3 cm³ . It has no hydrogen bond donors but has two hydrogen bond acceptors . The compound has a polar surface area of 34 Ų .Wissenschaftliche Forschungsanwendungen
Synthesis of Bioorthogonal Chemicals
1,3-cyclooctanedione, a precursor to difluorinated cyclooctyne, is used in bioorthogonal copper-free click reactions with azides (Sims, DeForest, & Anseth, 2011).
Chemical Reactivity Studies
Research has explored the preparation, reactivity, and effects of ring strain and transannular interaction in 1,5-cyclooctadiyne (Kloster-Jensen & Wirz, 1975).
Surface Chemistry
1,5-Cyclooctadiene interacts with silicon surfaces, providing insights into organic monolayer structures and bonding on silicon(001) surfaces (Hovis & Hamers, 1997).
Catalysis Research
The compound plays a role in nickel-catalyzed C-H functionalization processes, affecting catalytic efficiency (Nett, Zhao, Zimmerman, & Montgomery, 2015).
Functionalization for Solid-Phase Synthesis
Functionalized 1,5-cyclooctadienes are synthesized for immobilization on solid-phase resins, useful in various chemical syntheses (Revell & Ganesan, 2002).
Organometallic Chemistry
1,5-Cyclooctadiene reacts with transition element hexacarbonyls, leading to transformations and complex formation (Leigh & Fischer, 1965).
Click Chemistry Applications
The compound exhibits the capability to undergo efficient click reactions, linking azides to tetrazines, which is significant in chemical biology and polymer chemistry (Stöckmann, Neves, Day, Stairs, Brindle, & Leeper, 2011).
Ligand Studies in Inorganic Chemistry
1,5-Cyclooctanediylbis(pyrazol-1-yl)borate, derived from 1,5-cyclooctadiene, is used to study agostic interactions in metal complexes (Trofimenko, Calabrese, & Thompson, 1992).
Iridium Chemistry and Catalysis
1,5-Cyclooctadiene's versatility as a ligand in iridium chemistry and catalysis is explored, including its transformations and reactions under various conditions (Martín, Sola, Torres, Plou, & Oro, 2003).
Ketonization Processes
The ketonization of 1,5-cyclooctadiene by nitrous oxide has been studied, demonstrating a method for preparing valuable organic products in line with green chemistry principles (Ivanov, Dubkov, Babushkin, Semikolenov, & Panov, 2009).
Membrane Reactor Applications
A pore-flow-through membrane reactor has been used for the partial hydrogenation of 1,5-cyclooctadiene, showcasing a method to reduce mass transfer limitations in chemical reactions (Schmidt, Wolf, Warsitz, Dittmeyer, Urbanczyk, Voigt, Fischer, & Schomäcker, 2008).
Palladium-Catalyzed Synthesis
1,5-Cyclooctadiene is used in palladium-catalyzed synthesis processes to create functionalized bicyclopentanoids (Hulin, Newton, Cabral, Walker, & Bordner, 2004).
Safety And Hazards
Eigenschaften
IUPAC Name |
cyclooctane-1,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-7-3-1-4-8(10)6-2-5-7/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNIJGYLFFVBUNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCCC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60933502 | |
| Record name | Cyclooctane-1,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60933502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Cyclooctanedione | |
CAS RN |
1489-74-3 | |
| Record name | 1,5-Cyclooctanedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001489743 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5-Cyclooctanedione | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134499 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclooctane-1,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60933502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-Cyclooctanedione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,5-Cyclooctanedione | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7UP2M7JM3T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4Z)-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B187940.png)
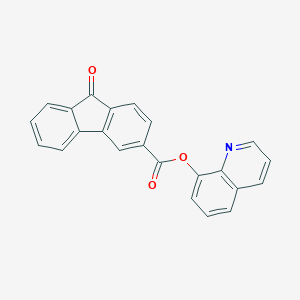
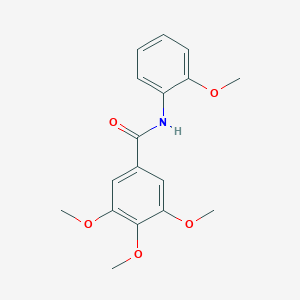
![N-(4-butoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B187945.png)
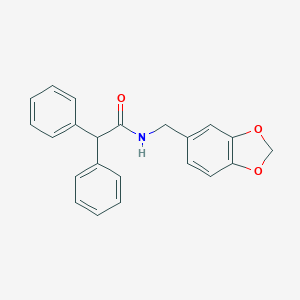
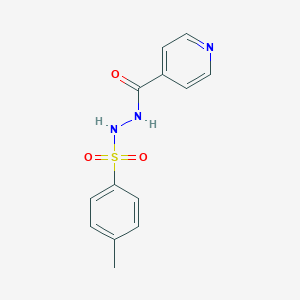
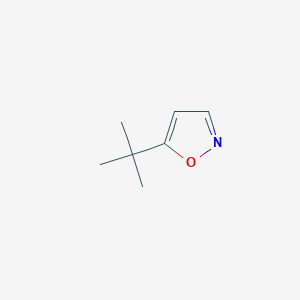
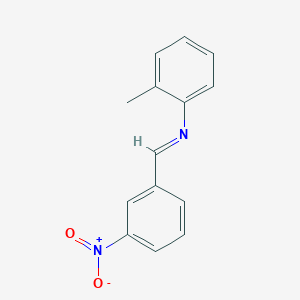
![[(1S,2R)-2-Acetyloxy-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]-2-phenylethyl] acetate](/img/structure/B187956.png)
